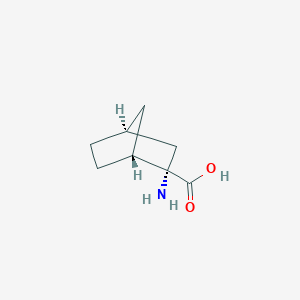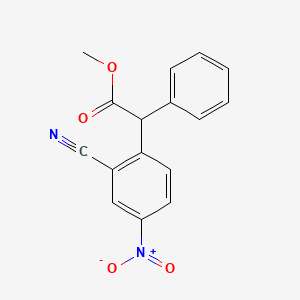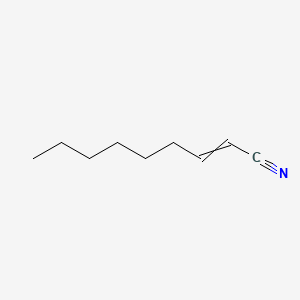
5-Chloro-2-(1-piperazinyl)-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Chloro-2-(1-pipérazinyl)-benzaldéhyde est un composé chimique qui présente un noyau de benzaldéhyde substitué par un atome de chlore en position 5 et un cycle pipérazine en position 2.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Chloro-2-(1-pipérazinyl)-benzaldéhyde implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par le 5-chloro-2-nitrobenzaldéhyde et la pipérazine.
Réduction : Le groupe nitro du 5-chloro-2-nitrobenzaldéhyde est réduit en groupe amine à l’aide d’un agent réducteur tel que l’hydrogène gazeux en présence d’un catalyseur de palladium.
Substitution : L’amine résultante subit une réaction de substitution nucléophile avec la pipérazine pour former le 5-Chloro-2-(1-pipérazinyl)-benzaldéhyde.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Chloro-2-(1-pipérazinyl)-benzaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit en alcool primaire à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : L’atome de chlore peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu acide.
Réduction : Borohydrure de sodium (NaBH4) dans le méthanol.
Substitution : Nucléophiles comme les amines en présence d’une base telle que la triéthylamine.
Principaux produits
Oxydation : Acide 5-chloro-2-(1-pipérazinyl)-benzoïque.
Réduction : Alcool 5-chloro-2-(1-pipérazinyl)-benzylique.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 5-Chloro-2-(1-pipérazinyl)-benzaldéhyde présente plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques, en particulier ceux qui ciblent les troubles neurologiques.
Études biologiques : Le composé est utilisé dans des études portant sur l’interaction des dérivés de la pipérazine avec des cibles biologiques.
Science des matériaux : Il est utilisé dans le développement de nouveaux matériaux présentant des propriétés chimiques spécifiques.
Applications De Recherche Scientifique
5-Chloro-2-(1-piperazinyl)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets.
Materials Science: It is employed in the development of novel materials with specific chemical properties.
Mécanisme D'action
Le mécanisme d’action du 5-Chloro-2-(1-pipérazinyl)-benzaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le cycle pipérazine peut interagir avec divers récepteurs ou enzymes, modulant leur activité. Les voies et les cibles exactes dépendent de l’application spécifique et de la structure du composé synthétisé.
Comparaison Avec Des Composés Similaires
Composés similaires
5-Chloro-2-(1-pipérazinyl)pyrimidine : Structure similaire, mais avec un cycle pyrimidine au lieu d’un noyau de benzaldéhyde.
5-Chloro-2-(1-pipérazinyl)benzonitrile : Contient un groupe nitrile au lieu d’un groupe aldéhyde.
Unicité
Le 5-Chloro-2-(1-pipérazinyl)-benzaldéhyde est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et une réactivité distinctes. Sa combinaison d’un noyau de benzaldéhyde avec un cycle pipérazine en fait un intermédiaire polyvalent pour diverses applications de synthèse.
Propriétés
Formule moléculaire |
C11H13ClN2O |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
5-chloro-2-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13ClN2O/c12-10-1-2-11(9(7-10)8-15)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2 |
Clé InChI |
ZSTGHGFJQCTNTR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-[(2R,5S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B12090347.png)
![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)

![Ethyl 5-chloro-7-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12090356.png)
![4-[(Oxan-4-yl)methoxy]pyridin-3-amine](/img/structure/B12090358.png)


![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)

![1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)
![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)
